trifluoromethanesulfonic acid;ytterbium;hydrate
CAS No.: 252976-51-5
Cat. No.: VC21211533
Molecular Formula: C3H5F9O10S3Yb
Molecular Weight: 641.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252976-51-5 |
---|---|
Molecular Formula | C3H5F9O10S3Yb |
Molecular Weight | 641.3 g/mol |
IUPAC Name | trifluoromethanesulfonic acid;ytterbium;hydrate |
Standard InChI | InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; |
Standard InChI Key | JVQKYOUQBOFVEB-UHFFFAOYSA-N |
SMILES | C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] |
Canonical SMILES | C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] |
Introduction
Chemical Identity and Structural Characteristics
Ytterbium(III) trifluoromethanesulfonate hydrate, also known as ytterbium triflate hydrate, consists of ytterbium(III) cations coordinated with trifluoromethanesulfonate (triflate) anions and water molecules in its crystal structure. The compound is characterized by a variety of chemical identifiers and properties as detailed in the following table:
Parameter | Value |
---|---|
Chemical Name | Ytterbium(III) trifluoromethanesulfonate hydrate |
Chemical Formula | C₃F₉O₉S₃Yb·xH₂O |
Molecular Weight | 620.24-620.25 g/mol (anhydrous basis) |
Primary CAS Number | 54761-04-5 |
Alternative CAS Number | 252976-51-5 |
MDL Number | MFCD06200261, MFCD03703499 |
Linear Formula | (CF₃SO₃)₃Yb·xH₂O |
The structure features three trifluoromethanesulfonate groups (CF₃SO₃⁻) ionically bonded to a central ytterbium(III) ion (Yb³⁺), with water molecules completing the coordination sphere .
This compound is referenced in scientific literature under various names, which are important to recognize for comprehensive literature searches:
Synonyms |
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Ytterbium triflate hydrate |
Ytterbium(III) triflate hydrate |
Ytterbium trifluoromethanesulphonate |
Yb(OTf)₃ |
Ytterbium(III) trifluoromethanesulfonate |
Acid Ytterbium(III) Salt |
These alternative names reflect both formal IUPAC nomenclature and common laboratory terminology used by researchers in the field .
Physical Properties and Characteristics
The physical properties of ytterbium(III) trifluoromethanesulfonate hydrate significantly influence its handling requirements and applications in laboratory and industrial settings:
Property | Value |
---|---|
Appearance | White to off-white powder/crystalline powder |
Melting Point | 8°C |
Storage Temperature | Room temperature, inert atmosphere |
Solubility | Soluble in methanol |
Sensitivity | Hygroscopic |
Hydrolytic Sensitivity | Forms irreversible hydrate |
Color | White to off-white |
Form | Powder/crystalline powder |
The compound's hygroscopic nature necessitates careful handling under controlled atmospheric conditions to prevent unwanted hydration .
Synthesis and Preparation Methods
The standard preparation method for ytterbium(III) trifluoromethanesulfonate hydrate involves a direct reaction between ytterbium oxide and trifluoromethanesulfonic acid:
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Addition of excess ytterbium(III) oxide (99.9% purity) to an aqueous solution of trifluoromethanesulfonic acid (50% v/v)
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Heating the mixture to boiling for 0.5-1 hour
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Filtration to remove unreacted ytterbium oxide
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Removal of residual water under reduced pressure
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Drying the resultant hydrate by heating under vacuum (1 mmHg) at 180-200°C for 48 hours
This synthetic approach yields the compound in a form suitable for direct use in catalytic applications without further purification .
Applications in Organic Synthesis
Catalytic Applications
Ytterbium(III) trifluoromethanesulfonate hydrate serves as a powerful Lewis acid catalyst in organic synthesis, facilitating numerous transformations:
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Heterocycle formation and synthesis
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Various carbon-carbon bond-forming reactions
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Functional group transformations
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Selective protection/deprotection sequences
The compound's effectiveness stems from its strong Lewis acidity combined with the excellent leaving group capability of the triflate moiety .
Advanced Applications
Research has demonstrated additional specialized applications of this compound:
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Layer-by-layer assembly with 4-aminothiophenol, as characterized by atomic force microscopy (AFM)
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Preparation of organoytterbium reagents at -78°C from Yb(OTf)₃ and organolithiums or organomagnesiums for specialized organic transformations
Storage Parameter | Recommendation |
---|---|
Atmosphere | Inert (argon or nitrogen preferred) |
Temperature | Room temperature |
Container | Tightly sealed to prevent moisture absorption |
Special Precautions | Protect from ambient humidity |
Stability and Reactivity
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Forms hydrates in aqueous media in the presence of amines
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Survives mild aqueous workup procedures
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For solution preparation, appropriate solvents should be selected based on the compound's solubility profile
Hazard Information | Details |
---|---|
Hazard Statements | H315-H319-H335 (skin irritation, serious eye irritation, respiratory irritation) |
Risk Codes | 36/37/38 |
Safety Statements | 26-36 |
Transport Classification | UN 3261 8/PG 2 |
WGK Germany | 3 |
Appropriate personal protective equipment and ventilation systems should be employed when handling this compound .
Purity Grade | Percentage Purity |
---|---|
Standard Grade | ≥98.0% |
(2N) | 99% |
(2N5) | 99.5% |
(3N) | 99.9% |
(3N5) | 99.95% |
(4N) | 99.99% |
(5N) | 99.999% |
Higher purity grades are typically utilized for sensitive reactions or specialized applications requiring minimal impurities .
Package Size | Typical Availability |
---|---|
5g | Common laboratory scale |
25g | Intermediate research scale |
Custom quantities | Available by special order |
Some suppliers specify the approximate ytterbium content, with reported values around 25-28% for certain products .
Solution Preparation Guidelines
For researchers working with ytterbium(III) trifluoromethanesulfonate hydrate in solution, concentration guidelines are provided:
Desired Concentration | Stock Solution Preparation from Initial Mass |
---|---|
1 mM | 5.1212 mL per 1 mg / 25.6062 mL per 5 mg / 51.2125 mL per 10 mg |
5 mM | 1.0242 mL per 1 mg / 5.1212 mL per 5 mg / 10.2425 mL per 10 mg |
10 mM | 0.5121 mL per 1 mg / 2.5606 mL per 5 mg / 5.1212 mL per 10 mg |
Proper solution preparation techniques include:
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Selecting appropriate solvents based on experiment requirements
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Storing prepared solutions in separate packages to prevent degradation from repeated freezing and thawing
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Using solutions stored at -80°C within 6 months and solutions stored at -20°C within 1 month
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Heating to 37°C followed by ultrasonic bath treatment to enhance solubility when necessary
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